3-Chloro-6-fluoro-N-(2-methylnaphthalen-1-yl)benzo[b]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-6-fluoro-N-(2-methylnaphthalen-1-yl)benzo[b]thiophene-2-carboxamide is a complex organic compound that belongs to the class of benzo[b]thiophene derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The unique structure of this compound, which includes a benzo[b]thiophene core, a naphthalene moiety, and specific chloro and fluoro substitutions, makes it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 3-Chloro-6-fluoro-N-(2-methylnaphthalen-1-yl)benzo[b]thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[b]thiophene core: This can be achieved through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the chloro and fluoro substituents: Halogenation reactions are used to introduce the chloro and fluoro groups at specific positions on the benzo[b]thiophene ring.
Attachment of the naphthalene moiety: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the naphthalene moiety is coupled with a halogenated benzo[b]thiophene intermediate.
Formation of the carboxamide group:
Chemical Reactions Analysis
3-Chloro-6-fluoro-N-(2-methylnaphthalen-1-yl)benzo[b]thiophene-2-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
3-Chloro-6-fluoro-N-(2-methylnaphthalen-1-yl)benzo[b]thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Material Science: Benzo[b]thiophene derivatives are used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biological Research: The compound is used in various biological assays to study its effects on different biological targets.
Mechanism of Action
The mechanism of action of 3-Chloro-6-fluoro-N-(2-methylnaphthalen-1-yl)benzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar compounds to 3-Chloro-6-fluoro-N-(2-methylnaphthalen-1-yl)benzo[b]thiophene-2-carboxamide include other benzo[b]thiophene derivatives with different substituents. These compounds share a common benzo[b]thiophene core but differ in their specific substitutions, which can lead to variations in their biological activity and applications . Some examples include:
Properties
Molecular Formula |
C20H13ClFNOS |
---|---|
Molecular Weight |
369.8 g/mol |
IUPAC Name |
3-chloro-6-fluoro-N-(2-methylnaphthalen-1-yl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C20H13ClFNOS/c1-11-6-7-12-4-2-3-5-14(12)18(11)23-20(24)19-17(21)15-9-8-13(22)10-16(15)25-19/h2-10H,1H3,(H,23,24) |
InChI Key |
IEMGSMZUAIQFIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)NC(=O)C3=C(C4=C(S3)C=C(C=C4)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.